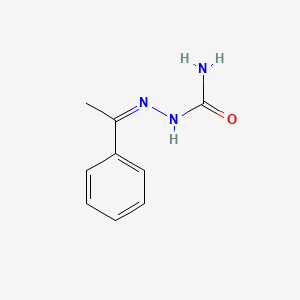
Acetophenone semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone semicarbazone is a derivative of acetophenone, a simple aromatic ketone Semicarbazones are a class of organic compounds formed by the reaction of semicarbazide with aldehydes or ketones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetophenone semicarbazone can be synthesized through the condensation reaction of acetophenone with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction typically involves mixing acetophenone with semicarbazide hydrochloride in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The product is then isolated by filtration and recrystallized from ethanol to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
Acetophenone semicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form hydrazones or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or hydrazines can be used under mild acidic or basic conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Hydrazones or amines.
Substitution: Various substituted semicarbazones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetophenone semicarbazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research has explored its potential as an anticonvulsant and anticancer agent.
Industry: It is used in the development of new materials and as a chelating agent in analytical chemistry.
Mecanismo De Acción
The mechanism of action of acetophenone semicarbazone involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to interfere with the cell wall synthesis of bacteria and fungi. In medicinal applications, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and leading to therapeutic outcomes .
Comparación Con Compuestos Similares
Similar Compounds
- Benzaldehyde semicarbazone
- Acetone semicarbazone
- Cyclohexanone semicarbazone
Uniqueness
Acetophenone semicarbazone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other semicarbazones, it has a higher affinity for certain molecular targets, making it more effective in specific applications such as antimicrobial and anticancer research .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and biological activities make it a valuable tool for researchers and industry professionals alike.
Propiedades
Número CAS |
17539-54-7 |
|---|---|
Fórmula molecular |
C9H11N3O |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
[(Z)-1-phenylethylideneamino]urea |
InChI |
InChI=1S/C9H11N3O/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-6H,1H3,(H3,10,12,13)/b11-7- |
Clave InChI |
CPXYGYOMIMOSCX-XFFZJAGNSA-N |
SMILES isomérico |
C/C(=N/NC(=O)N)/C1=CC=CC=C1 |
SMILES canónico |
CC(=NNC(=O)N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


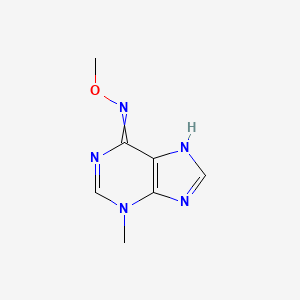



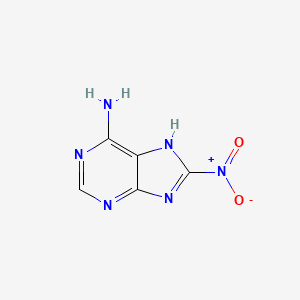

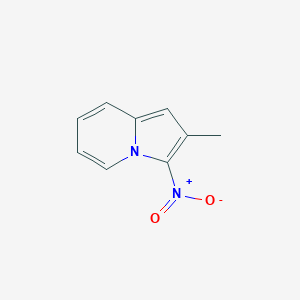

![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11913131.png)

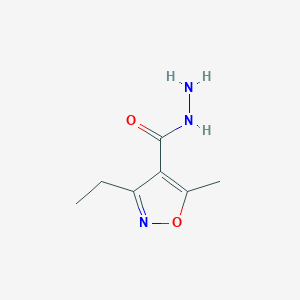


![[1,2]Oxazolo[3,4-C]quinoline](/img/structure/B11913159.png)
